molecular formula C5H4ClF3N2O2S B1522500 1-Methyl-3-(trifluoromethyl)-1h-pyrazole-5-sulfonyl chloride CAS No. 884340-52-7

1-Methyl-3-(trifluoromethyl)-1h-pyrazole-5-sulfonyl chloride

Cat. No. B1522500
CAS RN: 884340-52-7
M. Wt: 248.61 g/mol
InChI Key: MORWFSVOFMNQDO-UHFFFAOYSA-N
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Description

1-Methyl-3-(trifluoromethyl)-1h-pyrazole-5-sulfonyl chloride is a laboratory chemical . It is a derivative of 1-Methyl-3-trifluoromethyl-1H-pyrazol-5-ol .


Synthesis Analysis

The synthesis of 1-Methyl-3-(trifluoromethyl)-1h-pyrazole-5-sulfonyl chloride involves the use of trifluoromethylpyridines as a key structural motif . A practical synthetic method for functionalized 1-Methyl-3-(trifluoromethyl)-1h-pyrazoles has been reported .


Molecular Structure Analysis

The molecular formula of 1-Methyl-3-(trifluoromethyl)-1h-pyrazole-5-sulfonyl chloride is C5H5F3N2O . Its average mass is 166.101 Da and its monoisotopic mass is 166.035400 Da .


Chemical Reactions Analysis

Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group in an organic compound . The product causes burns of eyes, skin, and mucous membranes . It reacts violently with water .


Physical And Chemical Properties Analysis

1-Methyl-3-(trifluoromethyl)-1h-pyrazole-5-sulfonyl chloride is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Scientific Research Applications

Catalyst Development and Synthesis

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride has been utilized in various catalyst and synthesis studies. For example, it has been used in the design of new ionic liquids, such as 1-sulfopyridinium chloride, which serve as efficient, homogeneous, and reusable catalysts for chemical reactions like the Knoevenagel–Michael reaction (Moosavi‐Zare et al., 2013). This shows its significance in enhancing the efficiency of chemical synthesis processes.

Synthesis of Sulfonylated Compounds

The compound is also integral in the synthesis of sulfonylated 4-amino-1H-pyrazoles with various substituents (Povarov et al., 2017). These sulfonylated compounds are important due to their potential applications in pharmacology and material science.

Development of COX-2 Inhibitors

In medicinal chemistry, derivatives of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride have been explored for their potential as cyclooxygenase-2 (COX-2) inhibitors. This includes the identification of celecoxib, a significant pharmaceutical agent (Penning et al., 1997).

Antimicrobial Activity

There is also research indicating the role of this compound in the synthesis of new heterocycles that exhibit antimicrobial activity. These synthesized heterocycles are based on modifications of 3-Methyl-1-Phenyl-5-Benzene Sulfonamido Pyrazole (El‐Emary et al., 2002), contributing to the development of new antimicrobial agents.

Novel Heterocyclic Compounds

The compound is also essential in the synthesis of novel heterocyclic compounds, like pyrazolo[5,1-c][1,2,4]triazines, which have potential applications in various fields including pharmaceuticals (Ledenyova et al., 2016).

X-Ray Crystal Structure and Computational Studies

There are studies involving X-ray crystal structure and computational analysis of novel Pyrazolo[3,4-B]pyridin-3-Ol derivatives synthesized from 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride. These studies contribute to the understanding of molecular structures and their potential applications in various scientific fields (Shen et al., 2014).

Exploration in Other Chemical Transformations

Further, the compound is involved in various other chemical transformations, such as the synthesis of 3H-pyrazoles and their thermal and acid-catalyzed transformations (Vasin et al., 2015), highlighting its versatility in organic chemistry.

Mechanism of Action

The biological activities of trifluoromethyl derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Safety and Hazards

This chemical is considered hazardous and causes severe skin burns and eye damage . It may cause respiratory irritation . It reacts violently with water and contact with water liberates toxic gas .

Future Directions

Trifluoromethylated compounds are of some importance in the pharmaceutical industry and agrochemicals . The development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research .

properties

IUPAC Name

2-methyl-5-(trifluoromethyl)pyrazole-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClF3N2O2S/c1-11-4(14(6,12)13)2-3(10-11)5(7,8)9/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MORWFSVOFMNQDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClF3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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